molecular formula C15H19NO4 B12988036 (R)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid

(R)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid

Cat. No.: B12988036
M. Wt: 277.31 g/mol
InChI Key: MVHUUGASVWTMMM-CYBMUJFWSA-N
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Description

®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride under basic conditions.

    Formation of the Propanoic Acid Moiety: This can be done through various methods, including the use of Grignard reagents or other carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor technology can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or other deprotecting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid: The enantiomer of the compound, which may have different biological activities.

    N-Benzyloxycarbonyl-L-proline: A similar compound with a different ring structure.

    N-Benzyloxycarbonyl-D-proline: The enantiomer of N-Benzyloxycarbonyl-L-proline.

Uniqueness

®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the benzyloxycarbonyl protecting group. This configuration can lead to distinct biological activities and chemical reactivity compared to its enantiomers and other similar compounds .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3-[(2R)-1-phenylmethoxycarbonylpyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)9-8-13-7-4-10-16(13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m1/s1

InChI Key

MVHUUGASVWTMMM-CYBMUJFWSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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